2-溴-4-甲氧基-1,3-二甲苯

描述

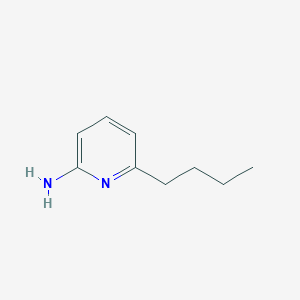

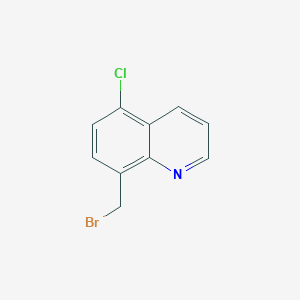

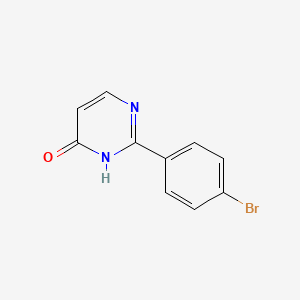

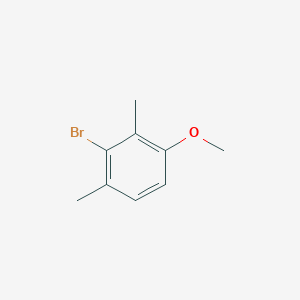

2-Bromo-4-methoxy-1,3-dimethylbenzene is a brominated aromatic compound with methoxy and methyl substituents on the benzene ring. It is related to various compounds studied for their chemical reactivity and potential applications in organic synthesis and material science. The compound's structure includes a bromine atom, which is a common functional group in organic chemistry used for further chemical transformations .

Synthesis Analysis

The synthesis of brominated aromatic compounds often involves the direct bromination of methylated benzene derivatives. For instance, the bromination of 2,6-dimethyl-4-methoxybenzyl alcohols and related compounds has been studied, showing that the presence of electron-donating or -withdrawing groups can significantly affect the bromination outcome . Similarly, the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene from 3,4-dimethylbenzenamine through diazotization and bromination indicates the versatility of bromination reactions in synthesizing polybrominated compounds . These studies provide insights into the synthesis of 2-Bromo-4-methoxy-1,3-dimethylbenzene, suggesting that controlled bromination of a suitably substituted methoxybenzene could yield the desired product.

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds is influenced by the substituents on the benzene ring. For example, the study of bromine-substituted 9-(2-Methoxy-4,6-dimethylphenyl)fluorenes revealed that the presence of bromo groups affects the rotational barrier about the carbon-carbon bond, indicating that the bromo and methoxy groups can influence the overall conformation and reactivity of the molecule . This information is relevant to understanding the molecular structure of 2-Bromo-4-methoxy-1,3-dimethylbenzene, as the position of the bromo and methoxy groups can impact its chemical behavior.

Chemical Reactions Analysis

Brominated aromatic compounds participate in various chemical reactions. The reactivity of such compounds can be altered by the presence of methoxy and methyl groups, as seen in the regioselective cleavage reaction of the aromatic methylenedioxy ring . Additionally, the radical bromination of 4-methoxy-1,2-dimethylbenzene to produce 1-(dibromomethyl)-4-methoxy-2-methylbenzene demonstrates the potential for radical-mediated bromination reactions to occur with these types of molecules . These studies suggest that 2-Bromo-4-methoxy-1,3-dimethylbenzene could undergo similar reactions, such as further bromination or substitution reactions, due to the presence of the reactive bromo group.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds are influenced by their molecular structure. For example, the intermolecular interactions, such as O→Br charge-transfer interactions, can affect the compound's physical state and solubility . The presence of electron-donating methoxy groups and electron-withdrawing bromo groups can also influence the compound's reactivity and stability. While specific data on 2-Bromo-4-methoxy-1,3-dimethylbenzene is not provided, the studies of related compounds offer valuable information on how such substituents can affect the properties of brominated aromatics.

科学研究应用

有机合成:复杂分子的构建基块

2-溴-4-甲氧基-1,3-二甲苯作为有机合成中通用的构建基块。 其溴原子可以进行亲核取代反应,引入各种官能团,从而促进复杂有机分子的构建 . 该化合物在联苯结构的合成中特别有用,联苯结构在制药、农药和先进材料中普遍存在 .

药物化学:潜在的治疗应用

研究表明,溴苯酚衍生物表现出显著的生物活性。 例如,它们因其对碳酸酐酶和乙酰胆碱酯酶等酶的抑制效果而受到研究 . 这些酶是治疗青光眼、癫痫、帕金森病和阿尔茨海默病等疾病的目标。 该化合物的结构特征使其成为设计新型治疗剂的候选者。

作用机制

Target of Action

As a benzene derivative, it may interact with various biological targets depending on its specific functional groups and their orientation .

Mode of Action

The mode of action of 2-Bromo-4-methoxy-1,3-dimethylbenzene is likely to involve electrophilic aromatic substitution, a common reaction mechanism for benzene derivatives . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .

Biochemical Pathways

Benzene derivatives can participate in various biochemical reactions, including free radical bromination and nucleophilic substitution . These reactions can influence a wide range of biochemical pathways, depending on the specific context and conditions.

生化分析

Biochemical Properties

2-Bromo-4-methoxy-1,3-dimethylbenzene plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It is known to participate in electrophilic aromatic substitution reactions, where it can act as an electrophile due to the presence of the bromine atom. This compound can interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to inhibition or modification of enzyme activity .

Cellular Effects

The effects of 2-Bromo-4-methoxy-1,3-dimethylbenzene on cells are diverse and depend on the cell type and concentration of the compound. In general, this compound can influence cell signaling pathways by modifying the activity of key signaling proteins. For example, it may inhibit the activity of kinases involved in the MAPK/ERK pathway, leading to altered gene expression and cellular responses. Additionally, 2-Bromo-4-methoxy-1,3-dimethylbenzene can affect cellular metabolism by interacting with metabolic enzymes, potentially leading to changes in the levels of metabolites and energy production .

Molecular Mechanism

At the molecular level, 2-Bromo-4-methoxy-1,3-dimethylbenzene exerts its effects through several mechanisms. One key mechanism is the inhibition of enzyme activity by covalent modification of active sites. This compound can form stable adducts with nucleophilic residues in enzymes, such as cysteine or serine, leading to enzyme inactivation. Additionally, 2-Bromo-4-methoxy-1,3-dimethylbenzene can induce changes in gene expression by interacting with transcription factors or signaling molecules that regulate gene transcription .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Bromo-4-methoxy-1,3-dimethylbenzene can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat. Long-term exposure to 2-Bromo-4-methoxy-1,3-dimethylbenzene in in vitro or in vivo studies has shown that it can lead to sustained changes in cellular function, including prolonged inhibition of enzyme activity and altered gene expression .

Dosage Effects in Animal Models

The effects of 2-Bromo-4-methoxy-1,3-dimethylbenzene in animal models vary with dosage. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant inhibition of enzyme activity and disruption of cellular processes. Toxic or adverse effects, such as oxidative stress and cell death, have been observed at high doses, indicating a threshold beyond which the compound becomes harmful .

Metabolic Pathways

2-Bromo-4-methoxy-1,3-dimethylbenzene is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. This enzyme catalyzes the oxidation of the compound, leading to the formation of reactive intermediates that can further react with cellular biomolecules. These interactions can affect metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 2-Bromo-4-methoxy-1,3-dimethylbenzene is transported and distributed through passive diffusion and interactions with transport proteins. It can accumulate in lipid-rich regions of cells due to its hydrophobic nature, and binding proteins may facilitate its transport to specific cellular compartments. The distribution of this compound within tissues can influence its overall bioavailability and effects on cellular function .

Subcellular Localization

The subcellular localization of 2-Bromo-4-methoxy-1,3-dimethylbenzene is influenced by its chemical properties and interactions with cellular components. This compound can localize to the endoplasmic reticulum, where it interacts with enzymes involved in detoxification and metabolism. Additionally, post-translational modifications and targeting signals may direct 2-Bromo-4-methoxy-1,3-dimethylbenzene to specific organelles, affecting its activity and function within the cell .

属性

IUPAC Name |

3-bromo-1-methoxy-2,4-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-6-4-5-8(11-3)7(2)9(6)10/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FADYDSCBJSKXOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)OC)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10504509 | |

| Record name | 2-Bromo-4-methoxy-1,3-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10504509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23453-90-9 | |

| Record name | 2-Bromo-4-methoxy-1,3-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10504509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[Ethyl(methyl)amino]benzaldehyde](/img/structure/B1282353.png)